N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-4-20-9-10-21(18(24)17(20)23)12-16(22)19-8-7-13-5-6-14(25-2)15(11-13)26-3/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAYHJBGSXQCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is then reacted with ethyl-2,3-dioxopiperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted acetamides.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The dimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dioxopiperazinyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the dioxopiperazine-acetamide group with a benzoyl moiety.
- Synthesis : Achieved via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .
(b) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Features dichlorophenyl and pyrazolyl groups instead of dimethoxyphenyl and dioxopiperazine.
- Crystal Structure : Dihedral angles between aromatic rings (54.8°–77.5°) indicate steric repulsion and rotational flexibility, contrasting with the rigid dioxopiperazine in the target compound .
- Synthesis: Derived from 3,4-dichlorophenylacetic acid and 4-aminoantipyrine (m.p. 473–475 K) .
Piperazine and Acetamide Modifications
(a) 2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
- Structure : Incorporates a chlorophenylmethyl-piperazine group and an imine-linked dimethoxyphenyl moiety.
- Key Difference : The imine linkage introduces hydrolytic instability compared to the stable acetamide bridge in the target compound.
(b) N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Structure : Substitutes the dioxopiperazine with a phenylpiperazine group and uses a 2,3-dimethylphenyl ring.
Functional Group Replacements
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-naphthalen-2-ylacetamide
- Structure : Replaces the dioxopiperazine with a naphthyl group.
- Commercial Availability : Multiple suppliers (e.g., ZINC8115420, AKOS008419820) indicate research interest in hydrophobic aromatic substitutions .
(b) N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide
Key Research Findings
- Dioxopiperazine Advantage : The 2,3-dioxopiperazine ring enhances stability and hydrogen-bonding capacity compared to simple piperazines or benzamides .
- Substituent Effects : Electron-donating methoxy groups (target compound) improve solubility relative to electron-withdrawing chloro substituents () .
- Synthetic Challenges : Dioxopiperazine incorporation may require multi-step synthesis, whereas benzamide derivatives (e.g., Rip-B) are more accessible .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine core with substituents that may influence its pharmacological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often utilizing techniques such as chromatography for purification.
Biological Activity Overview
-
Antitumor Activity :
- Preliminary studies suggest that compounds structurally similar to this compound exhibit significant antitumor effects. For instance, derivatives containing methoxy groups have shown enhanced cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit proliferation .
- Neuroprotective Effects :
- Antimicrobial Properties :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
- Receptor Modulation : It could act on neurotransmitter receptors or other cellular targets, influencing signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Reported neuroprotective effects in an animal model of Alzheimer's disease, showing reduced amyloid plaque formation. |
| Study 3 | Evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
